molecular formula C11H12FNO2 B1587353 (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1049975-91-8

(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1587353
M. Wt: 209.22 g/mol
InChI Key: YVTADGCUSGBFIQ-DTWKUNHWSA-N
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Description

(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring structure. The presence of a fluorophenyl group at the 4-position of the pyrrolidine ring imparts specific chemical properties.



Synthesis Analysis

The synthesis of this compound involves several steps, including enantioselective synthesis to obtain the desired stereochemistry. Researchers have explored various synthetic routes, such as asymmetric catalysis or resolution of racemic mixtures . The choice of method depends on the desired enantiomer and overall yield.



Molecular Structure Analysis

The molecular formula of this compound is C₁₁H₁₁FNO₂ . Let’s examine its structural features:



  • Pyrrolidine Ring : The central pyrrolidine ring consists of four carbon atoms and one nitrogen atom. The 3S,4R configuration specifies the stereochemistry.

  • Fluorophenyl Group : The fluorine-substituted phenyl group at the 4-position contributes to the compound’s reactivity and binding interactions.



Chemical Reactions Analysis

(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid can participate in various chemical reactions:



  • Amide Formation : It can react with amines to form amides.

  • Esterification : Reaction with alcohols yields esters.

  • Acid-Base Reactions : The carboxylic acid group can undergo acid-base reactions.



Physical And Chemical Properties Analysis


  • Melting Point : The compound’s melting point is an essential physical property.

  • Solubility : Investigating its solubility in various solvents provides insights into its practical use.

  • Stability : Assessing stability under different conditions (e.g., temperature, pH) is crucial.


Safety And Hazards


  • Toxicity : Evaluate the compound’s toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Researchers and users should follow safety guidelines when working with this compound.


Future Directions


  • Biological Studies : Investigate its pharmacological effects, potential therapeutic applications, and toxicity.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance potency or selectivity.

  • Clinical Trials : If promising, consider clinical trials for specific indications.


Remember that this analysis is based on existing knowledge, and ongoing research may reveal additional insights. Always consult relevant scientific literature for the most up-to-date information .


properties

IUPAC Name

(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-4,8-9,13H,5-6H2,(H,14,15)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTADGCUSGBFIQ-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376075
Record name (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid

CAS RN

1049975-91-8
Record name (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid

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